molecular formula C9H12BFO3 B591564 (2-Fluoro-4-isopropoxyphenyl)boronic acid CAS No. 586389-90-4

(2-Fluoro-4-isopropoxyphenyl)boronic acid

Cat. No.: B591564
CAS No.: 586389-90-4
M. Wt: 198
InChI Key: UFYDUWGUTFJYHC-UHFFFAOYSA-N
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Description

(2-Fluoro-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the 2-position and an isopropoxy group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-isopropoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-isopropoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-isopropoxyphenyl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. The boronic acid group can interact with hydroxyl or amino groups, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-isopropoxyphenyl)boronic acid is unique due to the presence of both fluoro and isopropoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYDUWGUTFJYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720962
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586389-90-4
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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